1-Ethyl-6-fluoro-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are a broad class of nitrogen-containing heterocyclic compounds, characterized by a benzene ring fused to a pyrrole ring. They are widely found in nature and play diverse roles in biological systems. This particular derivative has garnered attention in scientific research due to its potential as a building block for various chemical syntheses and as a tool for investigating biological processes. []
The compound falls under the category of indole derivatives, which are known for their diverse biological activities. Indoles are aromatic heterocycles containing a fused benzene and pyrrole ring, and their derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
The synthesis of 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid generally involves several key steps:
The molecular formula for 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid is , with a molecular weight of approximately 207.20 g/mol.
The canonical SMILES representation is CCN1C(=CC2=C1C=C(C=C2)F)C(=O)O
, and its InChI Key is SHYFQKDFTNPSPH-UHFFFAOYSA-N
.
1-Ethyl-6-fluoro-1H-indole-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions may require specific conditions such as temperature control, solvent choice, and catalysts to optimize yield and selectivity.
The mechanism of action for 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid involves multiple pathways, primarily related to its interactions with biological molecules:
Indole derivatives typically exert their biological effects through:
Research indicates that indole derivatives can modulate gene expression and cellular pathways through these interactions, contributing to their pharmacological effects .
1-Ethyl-6-fluoro-1H-indole-2-carboxylic acid exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 207.20 g/mol |
Solubility | Soluble in polar solvents |
Log P (octanol-water) | Approximately 2.29 |
Melting Point | Not specified |
Boiling Point | Not specified |
The compound has a high gastrointestinal absorption rate and is permeable across biological membranes due to its lipophilicity .
The applications of 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid span various fields:
Due to its diverse biological activities, this compound is explored for:
It serves as a valuable tool in biochemical research for studying receptor interactions and enzyme kinetics.
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: